TC OT 39 is a Non-Peptide Molecule, Overcoming Sex-Dependent Efficacy Limitations Observed with Endogenous Peptide Oxytocin
In a rat model of carrageenan-induced inflammatory hyperalgesia, intrathecal administration of the non-peptide TC OT 39 produced significant anti-hyperalgesic effects in both male and female rats, demonstrating no sex difference in efficacy. In contrast, the endogenous peptide oxytocin has been shown in prior studies to exhibit a clear sex difference in its spinal anti-nociceptive effects, with reduced efficacy in females, an effect attributed to higher expression of the oxytocin-degrading enzyme IRAP in the female spinal cord [1]. This indicates that the non-peptide nature of TC OT 39 confers resistance to IRAP-mediated degradation, leading to more consistent efficacy across sexes. The anti-hyperalgesia induced by TC OT 39 was attenuated by co-administration of the OTR antagonist atosiban, confirming the effect is mediated through OTR activation [1].
| Evidence Dimension | Efficacy in reducing inflammatory hyperalgesia across sexes (qualitative difference based on prior oxytocin data) |
|---|---|
| Target Compound Data | Significant anti-hyperalgesia in both male and female rats; no sex difference observed |
| Comparator Or Baseline | Endogenous peptide oxytocin: Significant anti-hyperalgesia in male rats, reduced efficacy in female rats due to IRAP degradation |
| Quantified Difference | Qualitative elimination of sex-dependent efficacy limitation |
| Conditions | Adult Sprague-Dawley rats; intraplantar carrageenan-induced hyperalgesia; intrathecal compound administration; plantar test for nociception |
Why This Matters
For researchers studying pain or oxytocin signaling in mixed-sex cohorts, TC OT 39 provides consistent, sex-independent efficacy, unlike the endogenous ligand, ensuring more reproducible and interpretable results.
- [1] Intrathecal injections of non-peptide oxytocin receptor agonists, WAY 267,464 and TC OT 39, induce significant anti-hyperalgesia in both male and female rats with inflammatory pain. Iran J Basic Med Sci 2025; 28:1212-1219. doi:10.22038/ijbms.2025.86093.18615 View Source
